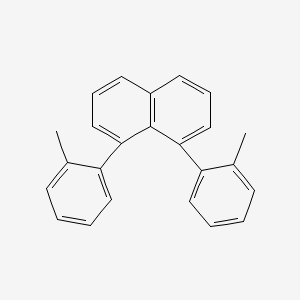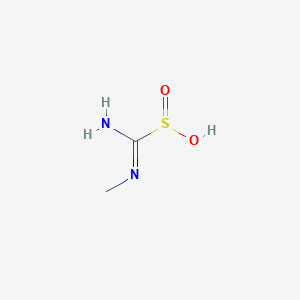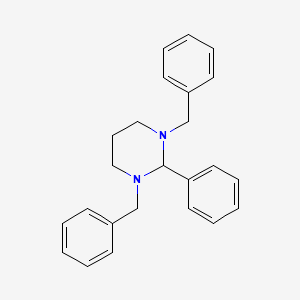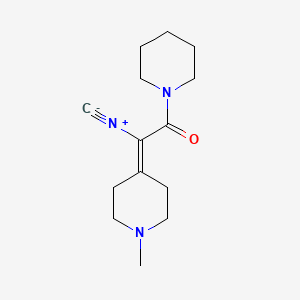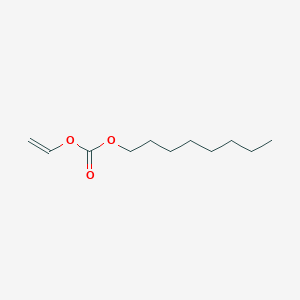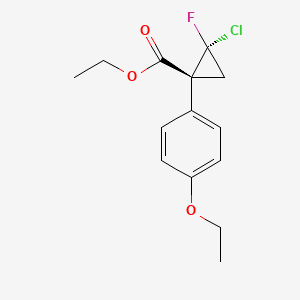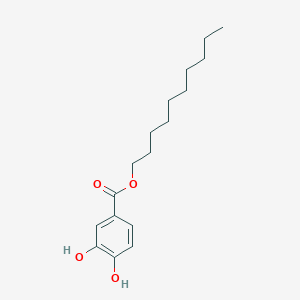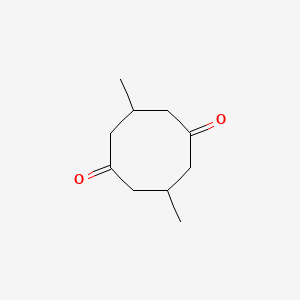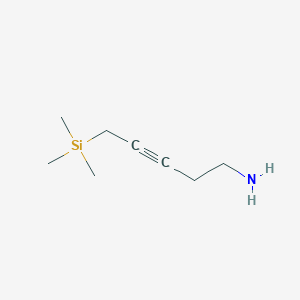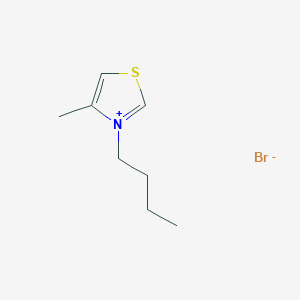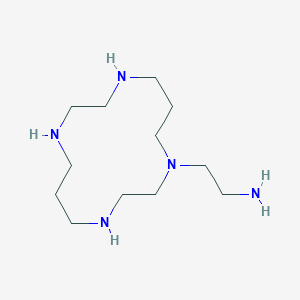
2-(1,4,8,11-Tetraazacyclotetradecan-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4,8,11-Tetraazacyclotetradecan-1-yl)ethan-1-amine is a macrocyclic compound known for its ability to form stable complexes with various metal ions. This compound is part of the cyclam family, which is characterized by a 14-membered ring containing four nitrogen atoms. It is widely used in coordination chemistry due to its high affinity for metal ions and its ability to form stable complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4,8,11-Tetraazacyclotetradecan-1-yl)ethan-1-amine typically involves the cyclization of linear tetraamines. One common method is the reaction of ethylenediamine with formaldehyde and ammonia, followed by cyclization to form the macrocyclic ring. The reaction conditions often require a controlled pH and temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and advanced purification techniques to obtain the final product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(1,4,8,11-Tetraazacyclotetradecan-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the metal complexes.
Reduction: Reduction reactions can lead to the formation of reduced metal complexes.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions are typically metal complexes with varying oxidation states and coordination environments. These complexes are often highly stable and have unique chemical properties .
Scientific Research Applications
2-(1,4,8,11-Tetraazacyclotetradecan-1-yl)ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is studied for its potential use in biological systems, including as a chelating agent for metal ions in biological processes.
Medicine: Research is ongoing into its potential use in medical applications, such as in the development of metal-based drugs and diagnostic agents.
Industry: The compound is used in various industrial processes, including as an antioxidant in rubber and in the synthesis of electroactive molecules
Mechanism of Action
The mechanism of action of 2-(1,4,8,11-Tetraazacyclotetradecan-1-yl)ethan-1-amine involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with the metal ions, forming a stable complex. This coordination can affect the reactivity and properties of the metal ions, making the compound useful in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: A similar compound with a slightly different structure but similar chemical properties.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Another related compound with methyl groups attached to the nitrogen atoms
Uniqueness
2-(1,4,8,11-Tetraazacyclotetradecan-1-yl)ethan-1-amine is unique due to its specific structure, which allows for the formation of highly stable metal complexes. This stability makes it particularly useful in applications where strong metal-ligand interactions are required .
Properties
CAS No. |
109151-85-1 |
|---|---|
Molecular Formula |
C12H29N5 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
2-(1,4,8,11-tetrazacyclotetradec-1-yl)ethanamine |
InChI |
InChI=1S/C12H29N5/c13-3-11-17-10-2-6-15-8-7-14-4-1-5-16-9-12-17/h14-16H,1-13H2 |
InChI Key |
KAMBHTKKENHSHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



